molecular formula C13H19F2O5P B8050183 1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester

1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester

Cat. No.: B8050183
M. Wt: 324.26 g/mol
InChI Key: QDUSEDSQALMCSO-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic acid diethyl ester group, a difluoromethyl group, and a hydroxy group attached to a phenyl ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, diethyl phosphite, and difluoromethylating agents.

    Reaction Conditions: The key steps in the synthesis include the formation of the difluoromethyl group and the introduction of the phosphonic acid diethyl ester group. These reactions are often carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in a pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The difluoromethyl group can be reduced to a methyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of 1,1-Difluoro-2-oxo-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester.

    Reduction: Formation of 1,1-Difluoro-2-hydroxy-2-(4-methylphenyl)ethylphosphonic acid diethyl ester.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as flame retardants or plasticizers.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other organophosphorus compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the phosphonic acid diethyl ester group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoro-2-hydroxy-2-phenylethylphosphonic acid diethyl ester: Lacks the methoxy group on the phenyl ring.

    1,1-Difluoro-2-hydroxy-2-(4-chlorophenyl)ethylphosphonic acid diethyl ester: Contains a chlorine substituent instead of a methoxy group.

    1,1-Difluoro-2-hydroxy-2-(4-nitrophenyl)ethylphosphonic acid diethyl ester: Contains a nitro group on the phenyl ring.

Uniqueness

1,1-Difluoro-2-hydroxy-2-(4-methoxyphenyl)ethylphosphonic acid diethyl ester is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

2-diethoxyphosphoryl-2,2-difluoro-1-(4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2O5P/c1-4-19-21(17,20-5-2)13(14,15)12(16)10-6-8-11(18-3)9-7-10/h6-9,12,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUSEDSQALMCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=C(C=C1)OC)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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